

Technical Support Center: ZT-12-037-01 and KINOMEscan Selectivity Profiling

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Compound of Interest		
Compound Name:	ZT-12-037-01	
Cat. No.:	B2598376	Get Quote

This technical support center provides guidance for researchers, scientists, and drug development professionals utilizing the compound **ZT-12-037-01** and the KINOMEscan® platform for kinase inhibitor profiling.

ZT-12-037-01: High Selectivity Confirmed by KINOMEscan®

ZT-12-037-01 was developed as a potent and selective inhibitor of Serine/Threonine Kinase 19 (STK19).[1] KINOMEscan profiling has confirmed its high selectivity. The compound is an ATP-competitive inhibitor with IC50 values of 23.96 nM for wild-type STK19 and 27.94 nM for the D89N mutant.[1] A screening against a panel of 468 diverse kinases at a concentration of 1 μ M demonstrated extremely high selectivity for STK19.[1]

Recent Developments Regarding STK19 Function: It is crucial to note that recent scientific evidence strongly suggests that STK19 is not a kinase but rather a DNA/RNA-binding protein involved in DNA damage repair.[2][3] This finding recontextualizes the mechanism of action of **ZT-12-037-01**. While the compound exhibits high selectivity in the KINOMEscan assay, its biological effects may be independent of kinase inhibition.

Quantitative Data Summary

While the complete raw data from the KINOMEscan for **ZT-12-037-01** is not publicly available, the following table summarizes the reported inhibitory activity and selectivity.



Target	IC50 (nM)	Assay Conditions	Selectivity Notes
STK19 (Wild-Type)	23.96	Cell-free assay	Highly selective
STK19 (D89N Mutant)	27.94	Cell-free assay	Highly selective
468 Diverse Kinases	-	KINOMEscan at 1 μM	No significant off- target binding reported

Experimental Protocols KINOMEscan® Competition Binding Assay

The KINOMEscan® platform utilizes a proprietary competition binding assay to quantify the interaction between a test compound and a panel of kinases. The assay is ATP-independent, measuring the intrinsic binding affinity of the compound to the kinase active site.

Principle: The assay involves three main components: a DNA-tagged kinase, a ligand immobilized on a solid support, and the test compound. The test compound competes with the immobilized ligand for binding to the kinase. The amount of kinase that binds to the solid support is quantified using qPCR of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction.

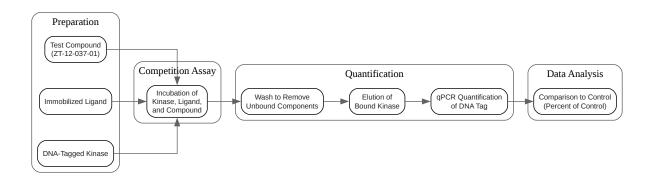
Detailed Methodology:

- Kinase Preparation: Human kinases are expressed as fusions with a unique DNA tag.
- Immobilized Ligand: A proprietary, broadly active kinase inhibitor is immobilized on a solid support (e.g., beads).
- Competition Assay: The DNA-tagged kinase is incubated with the immobilized ligand and the test compound (ZT-12-037-01) at a specified concentration (e.g., 1 μM).
- Washing: Unbound components are removed by washing.
- Elution and Quantification: The bound kinase-DNA conjugate is eluted, and the amount of the DNA tag is quantified using qPCR.



 Data Analysis: The amount of kinase captured in the presence of the test compound is compared to a DMSO control. Results are often expressed as "percent of control," where a lower percentage indicates stronger binding of the test compound.

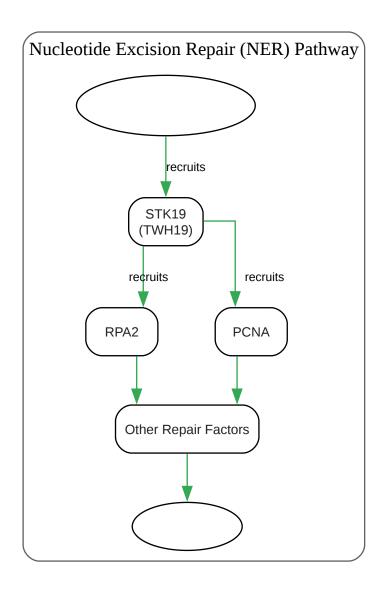
Visualizations



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Caption: Workflow of the KINOMEscan® competition binding assay.





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References

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- 3. STK19 is a DNA/RNA-binding protein critical for DNA damage repair and cell proliferation
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